molecular formula C36H12F12N6 B12580973 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine CAS No. 645399-29-7

2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine

Cat. No.: B12580973
CAS No.: 645399-29-7
M. Wt: 756.5 g/mol
InChI Key: MTINEQOWDXCNDZ-UHFFFAOYSA-N
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Description

2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine: is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and pyridine rings attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This process involves the reaction of boron reagents with halogenated precursors under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine derivatives, while reduction may produce partially hydrogenated triazine compounds.

Scientific Research Applications

2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and pyridine rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane
  • 2,4,6-Triphenylpyrylium tetrafluoroborate

Uniqueness

2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine stands out due to its triazine core and the presence of multiple fluorine atoms, which impart unique chemical properties such as high stability, resistance to degradation, and specific interactions with biological molecules. These features make it particularly valuable in applications requiring high-performance materials and targeted biological activities .

Properties

CAS No.

645399-29-7

Molecular Formula

C36H12F12N6

Molecular Weight

756.5 g/mol

IUPAC Name

2,4,6-tris(2,3,5,6-tetrafluoro-4-pyridin-2-ylphenyl)-1,3,5-triazine

InChI

InChI=1S/C36H12F12N6/c37-22-16(13-7-1-4-10-49-13)23(38)29(44)19(28(22)43)34-52-35(20-30(45)24(39)17(25(40)31(20)46)14-8-2-5-11-50-14)54-36(53-34)21-32(47)26(41)18(27(42)33(21)48)15-9-3-6-12-51-15/h1-12H

InChI Key

MTINEQOWDXCNDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C(=C(C(=C2F)F)C3=NC(=NC(=N3)C4=C(C(=C(C(=C4F)F)C5=CC=CC=N5)F)F)C6=C(C(=C(C(=C6F)F)C7=CC=CC=N7)F)F)F)F

Origin of Product

United States

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